molecular formula C22H23N3O4S2 B2662446 4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868376-95-8

4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2662446
CAS RN: 868376-95-8
M. Wt: 457.56
InChI Key: HVKMWHZMWVDCNS-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H23N3O4S2 and its molecular weight is 457.56. The purity is usually 95%.
BenchChem offers high-quality 4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research involving compounds with similar structural motifs, such as N-substituted imidazolylbenzamides or benzene-sulfonamides, has focused on their synthesis and potential electrophysiological activity. These compounds have been evaluated for their potency in in vitro assays, comparing their efficacy to established class III agents in cardiac electrophysiological activity, suggesting their potential application in developing treatments for arrhythmias (Morgan et al., 1990).

Photophysical Properties and DFT Computations

Another area of research is the synthesis and study of novel fluorescent triazole derivatives, which involve molecules with sulfonamide and benzamide groups. These compounds exhibit significant absorption and emission properties, making them potential candidates for applications in fluorescence-based sensors and imaging technologies. Their photophysical properties have been thoroughly characterized, including quantum yields and dipole moments, and compared with theoretical data obtained through DFT and TD-DFT computations (Padalkar et al., 2015).

Antimicrobial and Antifungal Activity

Compounds related to the structure of interest have been explored for their antimicrobial and antifungal properties. For example, a range of sulfonyl-substituted nitrogen-containing heterocycles has shown sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests a potential application in developing new antimicrobial agents (Sych et al., 2019).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-5-15-25-20-18(29-4)9-8-10-19(20)30-22(25)23-21(26)16-11-13-17(14-12-16)31(27,28)24(6-2)7-3/h1,8-14H,6-7,15H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKMWHZMWVDCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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